molecular formula C7H5IN2 B1312915 3-Iodo-1H-pyrrolo[3,2-C]pyridine CAS No. 877060-47-4

3-Iodo-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1312915
M. Wt: 244.03 g/mol
InChI Key: AGKRAGHEIVZOID-UHFFFAOYSA-N
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Description

“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is a heterocyclic compound . It’s important to note that the specific properties and applications of this compound can vary depending on its exact structure and any additional functional groups present .


Synthesis Analysis

The synthesis of “3-Iodo-1H-pyrrolo[3,2-C]pyridine” and similar compounds often involves complex organic reactions . The exact method can vary depending on the desired product and the starting materials available. For example, one common approach involves the reaction of a preformed pyrazole or pyridine with a suitable reagent .


Molecular Structure Analysis

The molecular structure of “3-Iodo-1H-pyrrolo[3,2-C]pyridine” is characterized by a pyrrolopyridine core with an iodine atom at the 3-position . The exact structure can be represented by the InChI code provided in the references .


Chemical Reactions Analysis

“3-Iodo-1H-pyrrolo[3,2-C]pyridine” can undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases . The exact reactions and their outcomes can depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is a solid at room temperature . It should be stored under inert gas and kept in a dark place, sealed in dry conditions . .

Scientific Research Applications

  • Scientific Field: Biological Research

    • Application Summary : Pyrrolo[3,4-c]pyridines have been found to have potential applications in treating diseases of the nervous and immune systems . They have also shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .
  • Scientific Field: Diabetes Treatment

    • Application Summary : Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Scientific Field: Cancer Therapy

    • Application Summary : Pyrrolo[3,4-c]pyridine derivatives have been found to target FGFR (Fibroblast Growth Factor Receptors), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Scientific Field: Chemical Industry

    • Application Summary : “3-Iodo-1H-pyrrolo[3,2-b]pyridine” is a chemical compound that is used in the chemical industry . It is often used as a building block in the synthesis of more complex molecules .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications were not detailed in the source .
  • Scientific Field: Biological Research

    • Application Summary : “3-Iodo-1H-pyrrolo[3,2-b]pyridine” has been found to have potential applications in biological research . It is often used as a reagent in the synthesis of biologically active molecules .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications were not detailed in the source .

Safety And Hazards

“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKRAGHEIVZOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470627
Record name 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-pyrrolo[3,2-C]pyridine

CAS RN

877060-47-4
Record name 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrolo[3,2-c]pyridine (20 g, 170 mmol) in DMF (100 mL) was added KOH (33.2 g, 593 mmol) and the mixture was stirred for 10 minutes. A solution of iodine (47.3 g, 186 mmol) in DMF (100 mL) was added at 0° C., and the reaction allowed to warm to room temperature over 1.5 hours. The reaction was poured onto an aqueous solution of Na2S2O5 (17.2 g) and ammonium hydroxide (35%, 170 mL) in water (2.5 L). The resulting precipitate was filtered, washed with water and dried to afford the title compound (33.5 g, 81%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 2
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 3
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 4
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 5
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 6
3-Iodo-1H-pyrrolo[3,2-C]pyridine

Citations

For This Compound
3
Citations
S Hammoud, E Anselmi, K Cherry… - European Journal of …, 2018 - Wiley Online Library
An efficient protocol for the facile construction of 3,4‐dihydro‐10‐iodo‐3‐iodomethylene‐[1,4]‐oxazino[4,3‐a]indol‐1‐ones has been developed by using a regio‐ and stereoselective …
N Bata, A Chaikuad, NA Bakas… - Journal of medicinal …, 2021 - ACS Publications
Serine/threonine-protein kinases 3 and 4 (STK3 and STK4, respectively) are key components of the Hippo signaling pathway, which regulates cell proliferation and death and provides …
Number of citations: 12 pubs.acs.org
AV Erkin, VI Krutikov, AV Garabadzhiu - Chemistry of Heterocyclic …, 2021 - Springer
This review compiles literature data on the design of biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives over the past 20 years. The …
Number of citations: 7 link.springer.com

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